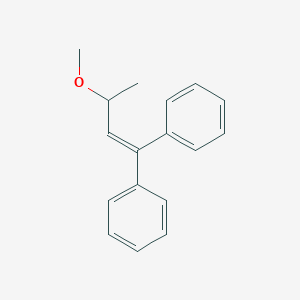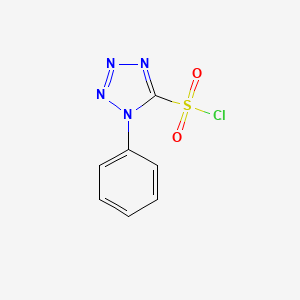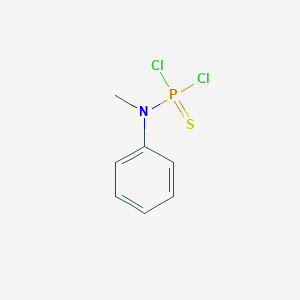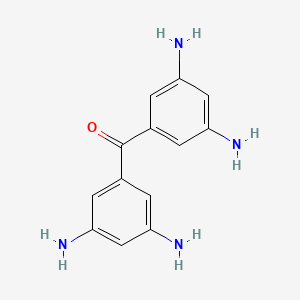![molecular formula C12H11ClN2O B14608341 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- CAS No. 60811-46-3](/img/structure/B14608341.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- is a tricyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a pyridoquinazoline core with a chlorine atom at the 3-position and a tetrahydro configuration at the 6,7,8,9 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity of the final product.
化学反応の分析
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for detecting biological molecules.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of its anticancer properties, the compound intercalates into DNA, disrupting the replication process and leading to cell death. The pathways involved in these mechanisms are complex and often involve multiple steps and interactions with other cellular components.
類似化合物との比較
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl: This compound has a similar structure but with a methyl group at the 9-position instead of a chlorine atom at the 3-position.
6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one: This compound lacks the chlorine atom at the 3-position and has different chemical properties.
Uniqueness
The presence of the chlorine atom at the 3-position in 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can significantly alter the compound’s interaction with biological targets and its overall stability, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
60811-46-3 |
|---|---|
分子式 |
C12H11ClN2O |
分子量 |
234.68 g/mol |
IUPAC名 |
3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H11ClN2O/c13-8-4-5-9-10(7-8)14-11-3-1-2-6-15(11)12(9)16/h4-5,7H,1-3,6H2 |
InChIキー |
NEXKQCAKGSVZLK-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)

![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

